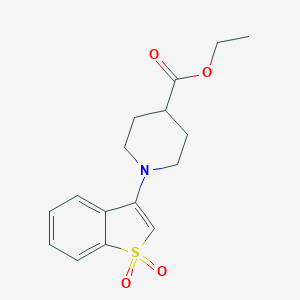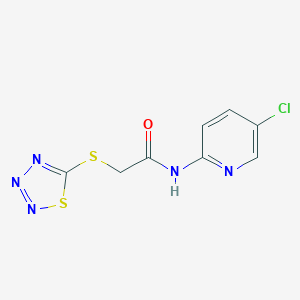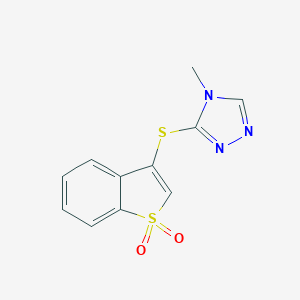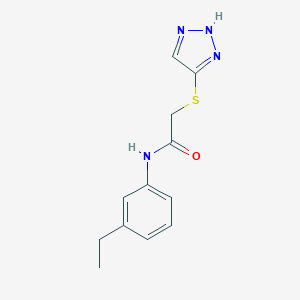![molecular formula C18H29N3O3 B249489 Ethyl 4-[(1-adamantylamino)carbonyl]-1-piperazinecarboxylate](/img/structure/B249489.png)
Ethyl 4-[(1-adamantylamino)carbonyl]-1-piperazinecarboxylate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Ethyl 4-[(1-adamantylamino)carbonyl]-1-piperazinecarboxylate, also known as ACPD, is a chemical compound that has been studied for its potential use in scientific research. ACPD belongs to the class of piperazine derivatives and has been found to have a variety of biochemical and physiological effects.
作用机制
Ethyl 4-[(1-adamantylamino)carbonyl]-1-piperazinecarboxylate acts as an agonist of mGluRs, specifically group I and II receptors. The binding of Ethyl 4-[(1-adamantylamino)carbonyl]-1-piperazinecarboxylate to mGluRs results in the activation of intracellular signaling pathways, leading to the modulation of various physiological processes. Ethyl 4-[(1-adamantylamino)carbonyl]-1-piperazinecarboxylate has been found to modulate the release of neurotransmitters such as glutamate and dopamine, as well as the activity of ion channels and second messengers.
Biochemical and Physiological Effects:
Ethyl 4-[(1-adamantylamino)carbonyl]-1-piperazinecarboxylate has been found to have a variety of biochemical and physiological effects. It has been shown to modulate the release of neurotransmitters such as glutamate and dopamine, as well as the activity of ion channels and second messengers. Ethyl 4-[(1-adamantylamino)carbonyl]-1-piperazinecarboxylate has also been found to modulate synaptic plasticity and LTP in the hippocampus. Additionally, Ethyl 4-[(1-adamantylamino)carbonyl]-1-piperazinecarboxylate has been found to have neuroprotective effects, making it a potential therapeutic agent for neurodegenerative diseases.
实验室实验的优点和局限性
One of the advantages of using Ethyl 4-[(1-adamantylamino)carbonyl]-1-piperazinecarboxylate in lab experiments is its potency as an agonist of mGluRs. This makes it a useful tool for studying the role of mGluRs in various physiological and pathological conditions. Additionally, Ethyl 4-[(1-adamantylamino)carbonyl]-1-piperazinecarboxylate has been found to be selective for group I and II mGluRs, making it a useful tool for studying the specific functions of these receptors. However, one limitation of using Ethyl 4-[(1-adamantylamino)carbonyl]-1-piperazinecarboxylate is its potential toxicity, which may limit its use in certain experiments. Additionally, the effects of Ethyl 4-[(1-adamantylamino)carbonyl]-1-piperazinecarboxylate on different cell types and in vivo models may vary, making it important to carefully consider the experimental conditions when using Ethyl 4-[(1-adamantylamino)carbonyl]-1-piperazinecarboxylate.
未来方向
There are several potential future directions for research on Ethyl 4-[(1-adamantylamino)carbonyl]-1-piperazinecarboxylate. One area of interest is the role of mGluRs in neurodegenerative diseases such as Alzheimer's and Parkinson's disease. Ethyl 4-[(1-adamantylamino)carbonyl]-1-piperazinecarboxylate has been found to have neuroprotective effects, making it a potential therapeutic agent for these diseases. Additionally, Ethyl 4-[(1-adamantylamino)carbonyl]-1-piperazinecarboxylate has been found to modulate synaptic plasticity and LTP in the hippocampus, making it a potential tool for studying learning and memory processes. Further research is needed to fully understand the potential applications of Ethyl 4-[(1-adamantylamino)carbonyl]-1-piperazinecarboxylate in these areas.
合成方法
The synthesis of Ethyl 4-[(1-adamantylamino)carbonyl]-1-piperazinecarboxylate involves the reaction of ethyl 4-(chlorocarbonyl)piperazine-1-carboxylate with 1-adamantylamine. The reaction takes place in the presence of a base such as sodium hydride or potassium carbonate in anhydrous tetrahydrofuran. The resulting product is then purified using column chromatography to obtain pure Ethyl 4-[(1-adamantylamino)carbonyl]-1-piperazinecarboxylate.
科学研究应用
Ethyl 4-[(1-adamantylamino)carbonyl]-1-piperazinecarboxylate has been extensively studied for its potential use in scientific research. It has been found to be a potent agonist of metabotropic glutamate receptors (mGluRs) and has been used to study the role of mGluRs in various physiological and pathological conditions. Ethyl 4-[(1-adamantylamino)carbonyl]-1-piperazinecarboxylate has also been found to modulate the release of neurotransmitters such as glutamate and dopamine, making it a useful tool in neuropharmacology research. Additionally, Ethyl 4-[(1-adamantylamino)carbonyl]-1-piperazinecarboxylate has been used to study the effects of mGluRs on synaptic plasticity and long-term potentiation (LTP) in the hippocampus.
属性
产品名称 |
Ethyl 4-[(1-adamantylamino)carbonyl]-1-piperazinecarboxylate |
|---|---|
分子式 |
C18H29N3O3 |
分子量 |
335.4 g/mol |
IUPAC 名称 |
ethyl 4-(1-adamantylcarbamoyl)piperazine-1-carboxylate |
InChI |
InChI=1S/C18H29N3O3/c1-2-24-17(23)21-5-3-20(4-6-21)16(22)19-18-10-13-7-14(11-18)9-15(8-13)12-18/h13-15H,2-12H2,1H3,(H,19,22) |
InChI 键 |
JXYKSKNSRIFUQL-UHFFFAOYSA-N |
SMILES |
CCOC(=O)N1CCN(CC1)C(=O)NC23CC4CC(C2)CC(C4)C3 |
规范 SMILES |
CCOC(=O)N1CCN(CC1)C(=O)NC23CC4CC(C2)CC(C4)C3 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![2-[(4-Tert-butylphenyl)sulfonyl]-2-phenyl-1,3-dioxolane](/img/structure/B249408.png)
![8-(1,1-Dioxido-1-benzothien-3-yl)-1,4-dioxa-8-azaspiro[4.5]decane](/img/structure/B249409.png)
![3-methyl-2-[(2-oxopropyl)sulfanyl]-4(3H)-quinazolinone](/img/structure/B249411.png)
![N-(5-bromo-2-pyridinyl)-2-{[5-(4-fluorobenzyl)-1,3,4-thiadiazol-2-yl]sulfanyl}acetamide](/img/structure/B249412.png)


![N-(1,3-benzodioxol-5-yl)-2-{[5-(3-chlorophenyl)-1,3,4-oxadiazol-2-yl]sulfanyl}acetamide](/img/structure/B249415.png)

![{[5-(3-Methylphenyl)-1,3,4-oxadiazol-2-yl]sulfanyl}acetic acid](/img/structure/B249419.png)
![4-({5-[(2,4-Dichlorophenoxy)methyl]-1,3,4-oxadiazol-2-yl}sulfanyl)-2-butyn-1-ol](/img/structure/B249421.png)

![N-(2-benzoylphenyl)-2-[(1-methyl-1H-tetraazol-5-yl)sulfanyl]acetamide](/img/structure/B249427.png)
![N-(2-methoxyphenyl)-2-[[2-(4-oxocyclohexa-2,5-dien-1-ylidene)-3H-1,3,4-oxadiazol-5-yl]sulfanyl]acetamide](/img/structure/B249428.png)
![2-({5-[(1,1-Dioxido-1,2-benzisothiazol-3-yl)amino]-1,3,4-thiadiazol-2-yl}sulfanyl)-1-phenylethanone](/img/structure/B249429.png)